![molecular formula C9H18N2 B3246783 3,9-Diazaspiro[5.5]undecane CAS No. 180-46-1](/img/structure/B3246783.png)
3,9-Diazaspiro[5.5]undecane
Descripción general
Descripción
3,9-Diazaspiro[5.5]undecane is a chemical compound with the CAS Number: 180-46-1 . Its molecular weight is 154.26 . It has been reported to be a potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonist showing low cellular membrane permeability .
Synthesis Analysis
The synthesis of 3,9-Diazaspiro[5.5]undecane derivatives has been reported in various studies . For instance, one study reported the synthesis of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives .Molecular Structure Analysis
The molecular structure of 3,9-Diazaspiro[5.5]undecane has been analyzed in several studies . The importance of the spirocyclic benzamide, compensating for the conventional acidic moiety, for GABAAR ligands has been identified .Chemical Reactions Analysis
The chemical reactions involving 3,9-Diazaspiro[5.5]undecane have been studied . For example, one reaction involved the addition of wet Pd/C to tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in THF solution .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,9-Diazaspiro[5.5]undecane have been reported in various sources . For instance, it has a molecular weight of 154.26 .Aplicaciones Científicas De Investigación
1. Therapeutic Applications
3,9-Diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
2. Synthesis and Structural Analysis
These compounds can be synthesized effectively through intramolecular spirocyclization of pyridine substrates, involving activation of the pyridine ring and addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Their potential in the treatment of a range of disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders, is also highlighted (Blanco‐Ania, Heus, & Rutjes, 2017).
3. Chemical Development and Enhancement
The development of novel series of 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists, exhibiting antiviral potency and selectivity, demonstrates significant advancements in the chemical enhancement of these compounds (Yang et al., 2009).
4. Application in Platelet Aggregation Inhibition
3,9-Diazaspiro[5.5]undecane nucleus-containing compounds have shown potent activity as platelet aggregation inhibitors. These findings underscore the compound's utility in the development of nonpeptide RGD mimics (Smyth et al., 2001).
5. Solid-Phase Synthesis
The compound facilitates microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, underscoring its versatility in chemical synthesis (Macleod et al., 2006).
6. Photophysical Studies
Diazaspiro[5.5]undecane derivatives have been used in photophysical studies and solvatochromic analysis, providing insights into their solvatochromism and fluorescence quantum yield (Aggarwal & Khurana, 2015).
7. Immunomodulatory Effects
Some 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent γ-aminobutyric acid type A receptor antagonists with an immunomodulatory effect, providing a basis for their use in the modulation of immune responses (Bavo et al., 2021).
Mecanismo De Acción
3,9-Diazaspiro[5.5]undecane compounds have been reported to inhibit the activity of geranylgeranyltransferase I (GGTase I), leading to inactivation of downstream YAP1 and/or TAZ and blockade of cancer cell proliferation . They have also been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
Direcciones Futuras
The future directions of research on 3,9-Diazaspiro[5.5]undecane could involve further exploration of its potential as a GABAAR antagonist , as well as its potential role in cancer treatment by inhibiting the activity of GGTase I .
Relevant Papers Relevant papers on 3,9-Diazaspiro[5.5]undecane can be found in various sources . These papers provide valuable insights into the properties and potential applications of this compound.
Propiedades
IUPAC Name |
3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKVCLQNSSTHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




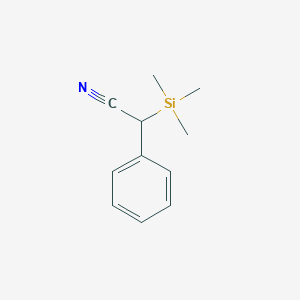
amine](/img/structure/B3246709.png)
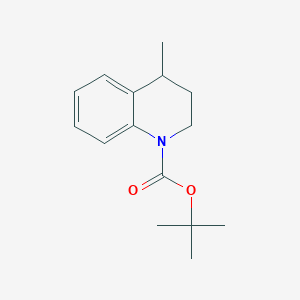

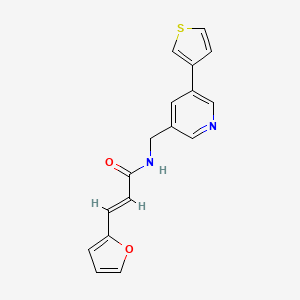
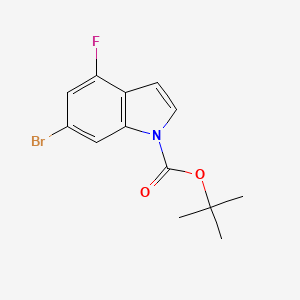
![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B3246736.png)
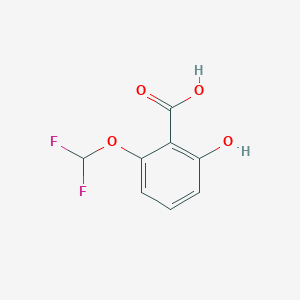
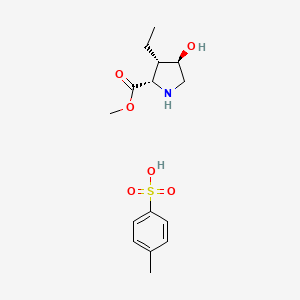
![4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine](/img/structure/B3246774.png)
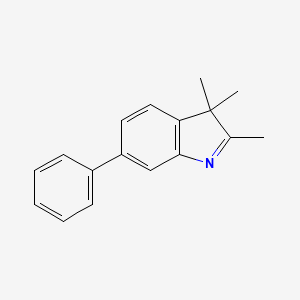
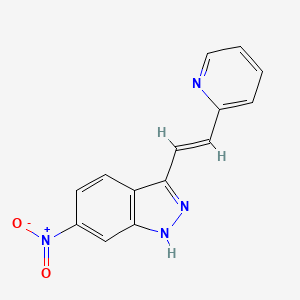
![Tert-butyl 4-[(2-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3246809.png)